molecular formula C4H12N2Se2 B1203080 Selenocystamine CAS No. 2697-61-2

Selenocystamine

Cat. No. B1203080
CAS RN: 2697-61-2
M. Wt: 246.1 g/mol
InChI Key: QNGIKJLVQNCRRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Selenocystamine and its derivatives can be synthesized from commercially available amino acid l-serine, leading to the creation of selenocystine ([Sec]2) and aryl-substituted selenocysteine (Sec) derivatives. These compounds are characterized through analytical techniques like NMR and TOF mass spectroscopy, highlighting the stabilization effect of amino/imino substituents on selenium (Phadnis & Mugesh, 2005). A stepwise conversion from disulfide to diselenide bond, involving an iodide intermediate, has been applied to synthesize selenocystamine derivatives from cystamine and l-cystine (Iwaoka et al., 2006).

Molecular Structure Analysis

The molecular structure of selenocystamine derivatives has been extensively analyzed through techniques such as NMR, revealing insights into the stabilization mechanisms and the influence of substituents on the selenium atom. These studies suggest that the oxidation-elimination reactions in Sec derivatives could be crucial for generating biologically active selenols (Phadnis & Mugesh, 2005).

Chemical Reactions and Properties

Selenocystamine has shown to catalyze the oxygen-mediated oxidation of glutathione to glutathione disulfide, demonstrating its glutathione oxidase activity. This activity involves the heterolytic reduction of the diselenide bond, producing selenolate derivative selenocysteamine, through the transient formation of a selenenylsulfide intermediate (Chaudière et al., 1992).

Physical Properties Analysis

The determination of selenocystamine by techniques such as slurry sampling electrothermal atomic absorption spectrometry after selective preconcentration by living Pseudomonas putida, highlights its distinct physical properties and its ability to be selectively recognized and quantified in complex biological matrices (Aller & Robles, 1998).

Chemical Properties Analysis

The acid dissociation of selenocysteamine has been studied, revealing its behavior in various pH conditions and comparing its properties to those of cysteamine. This comparative study offers insights into the zwitterionic form of selenocysteamine at physiological pH and its implications for biological interactions (Tanaka et al., 1970).

Scientific Research Applications

  • Inhibition of Posterior Capsule Opacification : Selenocystamine-coated intraocular lenses significantly reduce posterior capsule opacification, a common complication of cataract surgery. This effect was observed in an ex vivo canine lens capsular bag assay, indicating selenocystamine's potential in ophthalmic applications (Pot et al., 2009).

  • Antiviral Activity Against Influenza : Selenocystamine demonstrates inhibitory effects on influenza A virus replication. This finding suggests its potential as an antiviral agent, especially in the context of respiratory infections (And & Ledinko, 1980).

  • Application in Intravascular Stents : Selenocystamine immobilized on TiO2 surfaces shows promise for use in intravascular stents. It catalyzes the generation of nitric oxide, which can inhibit platelet activation and aggregation, thus potentially reducing the risk of stent-related complications (Weng et al., 2011).

  • Inhibition of RNA-dependent RNA Polymerase in Influenza : Selenocystamine effectively inhibits particle-associated RNA-dependent RNA polymerase activity of various influenza viruses, suggesting its utility in the development of antiviral therapies (Oxford, 1973).

  • Glutathione Oxidase Activity : Selenocystamine catalyzes the oxygen-mediated oxidation of glutathione to glutathione disulfide, an important process in cellular redox homeostasis. This activity could be significant in the context of oxidative stress-related diseases (Chaudière, Courtin, & Leclaire, 1992).

  • Anti-Tumor Activity : Selenocystamine induces apoptosis in various human cancer cell lines, mediated by reactive oxygen species. This suggests its potential role as an anticancer agent (Chen & Wong, 2009).

  • Oxidation by Diamineoxidase : The oxidative deamination of selenocystamine by pig kidney diamineoxidase results in the formation of aminoaldehyde, indicating its potential utility in biochemical studies related to amino acid metabolism (De Marco et al., 1976).

  • Decomposition of S-nitrosothiols : Selenocystamine catalyzes the decomposition of S-nitrosothiols, liberating nitric oxide. This property could be exploited in research focused on nitric oxide signaling and related physiological processes (Hou et al., 1996).

Future Directions

: Tuo, Q.-Z., Masaldan, S., Southon, A., Mawal, C., Ayton, S., Bush, A. I., Lei, P., & Belaidi, A. A. (2021). Characterization of Selenium Compounds for Anti-ferroptotic Activity in Neuronal Cells and After Cerebral Ischemia–Reperfusion Injury. Neurotherapeutics, 18(9), 2682–2691. Read more

: Selenium is an essential element in humans and is present in various inorganic and organic forms. Selenomethionine is more bioavailable than inorganic forms such as selenite and selenate. Animal studies suggest preferential retention of selenium in the brain under selenium-deficient conditions, and lower selenium levels are associated with cognitive decline and oxidative stress in the elderly. Source

: Beld, J., Woycechowsky, K. J., Hilvert, D., & Saven, J. G. (2010). Mechanism of Selenocystamine-induced Refolding of Aggregated Firefly Luciferase. Journal of Molecular Biology, 397(4), 1077–1088. Read more

properties

IUPAC Name

2-(2-aminoethyldiselanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGIKJLVQNCRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Se][Se]CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181470
Record name Selenocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenocystamine

CAS RN

2697-61-2
Record name Selenocystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
J Chaudiere, O Courtin, J Leclaire - Archives of biochemistry and …, 1992 - Elsevier
Selenocystamine (RSe-SeR) was shown to catalyze the oxygen-mediated oxidation of excess GSH to glutathione disulfide, at neutral pH and ambient PO 2 . This glutathione oxidase …
Number of citations: 161 www.sciencedirect.com
Y Weng, Q Song, Y Zhou, L Zhang, J Wang, J Chen… - Biomaterials, 2011 - Elsevier
… of selenocystamine to the TiO 2 surface. In vitro stability of the immobilized selenocystamine … The selenocystamine immobilized surface possesses glutathione peroxidase (GPx) activity, …
Number of citations: 147 www.sciencedirect.com
Z Yang, Y Yang, L Zhang, K Xiong, X Li, F Zhang… - Biomaterials, 2018 - Elsevier
The development of a nitric oxide (NO)-generating surface with long-term, stable and controllable NO release improves the therapeutic efficacy of cardiovascular stents. In this work, we …
Number of citations: 107 www.sciencedirect.com
DL Klayman, JW Lown - The Journal of Organic Chemistry, 1966 - ACS Publications
RSeSeR™~> 2 RSe02H HiO detection of intermediate compoundsleaves uncer-tainty as to the steps by which theabove-mentioned oxidation takes place. Fromm and Martin2 …
Number of citations: 8 pubs.acs.org
S Chen, J An, L Weng, Y Li, H Xu, Y Wang… - Materials Science and …, 2014 - Elsevier
Construction and biofunctional evaluation of a novel vascular graft with in situ catalytic generation of nitric oxide were described in this paper. Poly α-lysine and poly (γ-glutamic acid) …
Number of citations: 27 www.sciencedirect.com
XY Hu, Y Chen, Y Liu - Chinese Chemical Letters, 2015 - Elsevier
A supramolecular nanoparticle was fabricated based on the aggregation of amphiphilic p-sulfonatocalixarene induced by selenocystamine dihydrochloride (Se-Cys). The application of …
Number of citations: 29 www.sciencedirect.com
K Yasuda, H Watanabe, S Yamazaki, S Toda - … and biophysical research …, 1980 - Elsevier
The activity of glutathione peroxidase (EC 1.11.1.9) was found for D, L-selenocystine and selenocystamine at the concentration of 10 −5 M Se. The reaction depends upon the pH and …
Number of citations: 35 www.sciencedirect.com
AJ Aller, LC Robles - Journal of Analytical Atomic Spectrometry, 1998 - pubs.rsc.org
A method to determine selenocystamine (Se-Cystm) in water samples, containing other selenium species, is proposed. This novel method makes use of living bacterial cells for …
Number of citations: 39 pubs.rsc.org
MH And, N Ledinko - Journal of medical virology, 1980 - Wiley Online Library
… Selenocystamine inhibits the particle-associated RNA-… We have examined the effect of selenocystamine on the … ) replication to inhibition by selenocystamine and rifampicin, we found an …
Number of citations: 15 onlinelibrary.wiley.com
WHH Günther, HG Mautner - Journal of the American Chemical …, 1960 - ACS Publications
… prepared by the condensation of pantothenic acid with selenocystamine, bis (0-aminoethyl) … , -dibenzoylselenocystamine (XI), which could be hydrolyzed to selenocystamine by means …
Number of citations: 23 pubs.acs.org

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